4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol is a synthetic phenolic derivative featuring a chloro-substituted phenol core, a benzylamine linker, and 3,4-dimethoxy substituents on the aromatic ring. Its structural complexity distinguishes it from simpler chlorophenols, enabling diverse applications in drug discovery and catalysis .
Properties
IUPAC Name |
4-chloro-2-[[(3,4-dimethoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-15-6-3-11(7-16(15)21-2)9-18-10-12-8-13(17)4-5-14(12)19/h3-8,18-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPPYVQWVBBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3,4-dimethoxybenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product formed is then subjected to further reactions, including methylation and chlorination, to yield the final compound.
Chemical Reactions Analysis
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 868256-58-0)
- Molecular Formula: C₁₃H₁₀Cl₂FNO
- Key Features: Substituted with chloro and fluoro groups at the 3- and 4-positions of the phenyl ring. Molecular Weight: 286.127 g/mol.
- Comparison :
- The fluorine atom may improve metabolic stability and bioavailability compared to the dimethoxy derivative, as fluorine is often used in medicinal chemistry to modulate pharmacokinetics.
- Higher lipophilicity (Cl and F substituents) compared to the dimethoxy analog, which could influence membrane permeability .
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol (Santa Cruz sc-491791)
- Molecular Formula : C₁₃H₁₀Cl₂N₂O₃
- Key Features :
- Nitro group at the 5-position of the phenyl ring.
- Strong electron-withdrawing effects from the nitro group.
- Likely serves as a synthetic intermediate for further reduction (e.g., to an amine) or functionalization, unlike the dimethoxy compound, which is electronically stabilized .
4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol (Santa Cruz sc-491790)
- Key Features :
- Bulky 3-isopropyl substituent on the phenyl ring.
- Comparison :
4-Chloro-2-({[3-(2-methoxyethoxy)propyl]amino}methyl)phenol
- Molecular Formula: C₁₃H₂₀ClNO₃
- Key Features :
- Flexible aliphatic chain with methoxyethoxy groups.
- Comparison: The ether-linked side chain enhances water solubility due to polarity, contrasting with the aromatic dimethoxy group’s moderate hydrophobicity. Potential for improved biocompatibility in drug delivery systems compared to rigid aromatic analogs .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 3,4-dimethoxybenzyl | C₁₆H₁₇ClNO₃ | 309.77 | Electron-rich, hydrogen-bonding capable |
| 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol | 3-Cl, 4-F | C₁₃H₁₀Cl₂FNO | 286.13 | Halogen bonding, high lipophilicity |
| sc-491791 | 2-Cl, 5-NO₂ | C₁₃H₁₀Cl₂N₂O₃ | 313.14 | Polar, reactive nitro group |
| sc-491790 | 3-isopropyl | C₁₆H₁₇ClNO | 274.77 | Steric hindrance, hydrophobic |
| Methoxyethoxy derivative | 3-(2-methoxyethoxy)propyl | C₁₃H₂₀ClNO₃ | 273.76 | Flexible, water-soluble |
Biological Activity
Overview
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol (CAS No. 1036577-24-8) is a compound of interest in various biological and medicinal research contexts. Its structural features suggest potential interactions with biological targets, leading to diverse pharmacological activities.
Chemical Structure
The compound has the following molecular formula:
- Molecular Formula : C16H18ClNO3
- Molecular Weight : 307.77 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-chlorophenol and 3,4-dimethoxybenzylamine.
- Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate.
- Intermediate Formation : The formation of intermediates followed by methylation and chlorination to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may modulate enzyme activity or receptor signaling pathways, affecting various biochemical processes within cells. This interaction can lead to alterations in metabolic pathways and potentially therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the inhibition of specific kinases involved in cell proliferation and survival.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
- Enzyme Inhibition : It has been used in biochemical assays to study enzyme activities, particularly those involved in metabolic processes .
Case Studies and Research Findings
- Anticancer Activity : A study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated significant inhibition of CDK activity, suggesting a potential role in cancer therapy .
- Antimicrobial Effects : In vitro assays demonstrated that the compound could inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent .
- Mechanistic Studies : Research involving proteomics highlighted the compound's role in modulating protein interactions within cellular pathways, providing insights into its mechanism of action .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol | Similar structure with different substitution | Anticancer and antimicrobial properties |
| 4-Chloro-2-methylphenol | Lacks dimethoxybenzylamine group | Limited biological activity compared to target compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
